molecular formula C8H13N3O B13061756 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one

2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one

Cat. No.: B13061756
M. Wt: 167.21 g/mol
InChI Key: VVGONDJGKXRPKB-UHFFFAOYSA-N
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Description

2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyrimidinone core, which is a structural motif found in several biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

  • 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one
  • 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
  • 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Comparison: Compared to these similar compounds, 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-aminobutan-2-yl group provides distinct steric and electronic properties that can affect its interaction with molecular targets .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminobutan-2-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-8(2,9)7-10-5-4-6(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12)

InChI Key

VVGONDJGKXRPKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NC=CC(=O)N1)N

Origin of Product

United States

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